
3-(4-Bromophenyl)tetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)tetrahydrofuran-3-OL is an organic compound with the molecular formula C10H11BrO2 It is a derivative of tetrahydrofuran, featuring a bromophenyl group attached to the third carbon of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-OL typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-bromobenzylmagnesium bromide reacts with tetrahydrofuran to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)tetrahydrofuran-3-one.
Reduction: Formation of 3-(phenyl)tetrahydrofuran-3-OL.
Substitution: Formation of 3-(4-substituted phenyl)tetrahydrofuran-3-OL derivatives.
Scientific Research Applications
3-(4-Bromophenyl)tetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)tetrahydrofuran: Lacks the hydroxyl group, resulting in different chemical properties.
3-(4-Chlorophenyl)tetrahydrofuran-3-OL: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)tetrahydrofuran-3-OL: Contains a methyl group instead of bromine, affecting its reactivity.
Uniqueness
3-(4-Bromophenyl)tetrahydrofuran-3-OL is unique due to the presence of both the bromophenyl group and the hydroxyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents .
Properties
CAS No. |
1781048-14-3 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(4-bromophenyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |
InChI Key |
OTJRTHFIECDKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


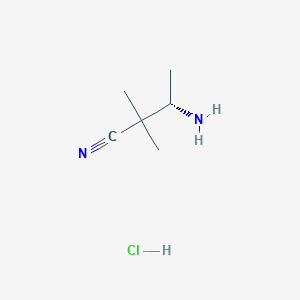
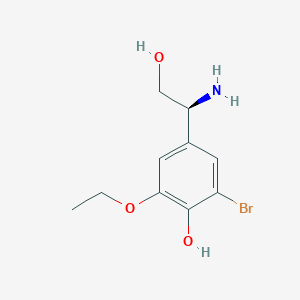

![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
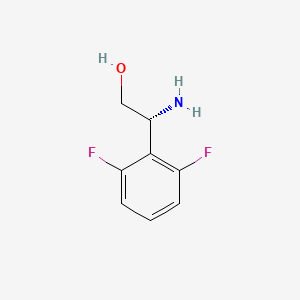
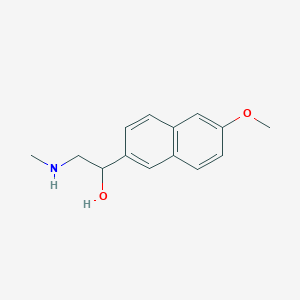
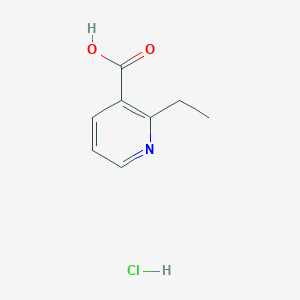
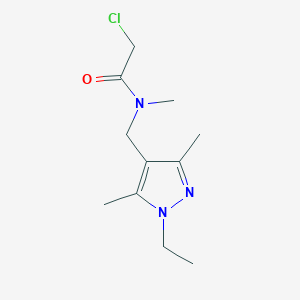
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)


![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
